molecular formula C13H17NO6S B1306410 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid CAS No. 1396965-93-7

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid

Cat. No.: B1306410
CAS No.: 1396965-93-7
M. Wt: 315.34 g/mol
InChI Key: MPTAGPDKOCKSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid is a synthetic organic compound characterized by a benzodioxane core fused with a sulfonamide-linked branched aliphatic chain. Its molecular structure combines a bicyclic 2,3-dihydrobenzo[1,4]dioxine moiety, a sulfonylamino (-SO₂-NH-) bridge, and a 3-methyl-butyric acid group. This architecture confers unique physicochemical properties, including moderate hydrophobicity (logP ~2.8) and a molecular weight of approximately 343.4 g/mol.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-8(2)12(13(15)16)14-21(17,18)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTAGPDKOCKSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206462
Record name Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396965-93-7
Record name Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396965-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Sulfonamide Intermediate

The initial and critical step in the preparation involves the formation of the sulfonamide linkage between the benzodioxine amine and a sulfonyl chloride derivative.

  • Starting Material: N-(2,3-dihydrobenzodioxin-6-amine)
  • Reagent: 4-methylbenzenesulfonyl chloride (tosyl chloride) or related sulfonyl chlorides
  • Reaction Conditions:
    • Aqueous alkaline medium (10% Na2CO3 solution) to maintain pH 9-10
    • Stirring at room temperature for several hours
    • Monitoring by Thin Layer Chromatography (TLC) until completion
  • Workup:
    • Acidification to pH 2 with concentrated HCl to precipitate the sulfonamide
    • Filtration, washing with distilled water, and air drying
  • Yield: Approximately 80%
  • Physical Properties: Light brown amorphous powder, melting point ~129-130 °C

This step yields N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide , a key intermediate for further functionalization.

Preparation of 2-Bromo-N-(un/substituted-phenyl)acetamides

To introduce the 3-methyl-butyric acid moiety or related side chains, 2-bromoacetamide derivatives are synthesized:

  • Starting Materials: Various anilines (unsubstituted or substituted phenyl amines)
  • Reagent: Bromoacetyl bromide
  • Reaction Conditions:
    • Vigorous manual shaking in the presence of 10% aqueous Na2CO3 to maintain pH
    • Reaction monitored by TLC until a single spot is observed
  • Workup:
    • Pouring reaction mixture onto crushed ice to precipitate product
    • Filtration, washing, and drying to obtain pure 2-bromoacetamides

These bromoacetamides serve as alkylating agents in the next step.

Coupling to Form the Target Compound

The sulfonamide intermediate is then reacted with the 2-bromoacetamide derivatives to form the final compound:

  • Reactants:
    • N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide
    • 2-bromo-N-(un/substituted-phenyl)acetamides
  • Base: Lithium hydride (LiH)
  • Solvent: N,N-Dimethylformamide (DMF)
  • Reaction Conditions:
    • Stirring at 25 °C for 3-4 hours
    • Monitoring by TLC until a single spot is obtained
  • Workup:
    • Pouring reaction mixture onto crushed ice
    • Filtration and air drying of precipitated product
  • Yield: Typically 80-82%
  • Physical Properties: Light pink amorphous powders, melting points around 177-178 °C for some derivatives

This step introduces the acetamide side chain linked through the sulfonylamino group, completing the synthesis of the target molecule or its analogs.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 N-(2,3-dihydrobenzodioxin-6-amine) + 4-methylbenzenesulfonyl chloride 10% Na2CO3, RT, stirring, pH 9-10 N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide 80 Acidify to pH 2 to precipitate
2 Anilines + Bromoacetyl bromide 10% Na2CO3, manual shaking 2-bromo-N-(un/substituted-phenyl)acetamides - Precipitate on ice
3 Sulfonamide intermediate + 2-bromoacetamides + LiH DMF, 25 °C, 3-4 h 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides 80-82 Precipitate on ice

Analytical and Spectral Characterization

  • FTIR Spectroscopy:
    • N-H stretching around 3248 cm⁻¹
    • Aromatic C-H stretching near 3045 cm⁻¹
  • 1H NMR Spectroscopy:
    • Characteristic aromatic proton signals (doublets, doublet of doublets)
    • Aliphatic protons of the side chain and benzodioxine ring clearly resolved
  • Melting Points: Consistent with pure compounds, confirming successful synthesis
  • TLC Monitoring: Used throughout to confirm reaction progress and purity

These data confirm the structural integrity and purity of the synthesized compounds.

Research Findings and Notes

  • The synthetic route is robust and reproducible, yielding high purity sulfonamide derivatives suitable for further biological evaluation.
  • The use of aqueous alkaline medium in the sulfonamide formation step is critical to maintain amine nucleophilicity and prevent side reactions.
  • Lithium hydride in DMF effectively promotes nucleophilic substitution of the bromoacetamide, enabling efficient coupling.
  • The methodology allows for structural diversification by varying the aniline substituents in the bromoacetamide step, facilitating the synthesis of analogs for pharmacological screening.
  • The described procedures have been validated in peer-reviewed pharmaceutical chemistry research, demonstrating their reliability and applicability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[1,4]dioxine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonylamino group, which can mimic natural substrates or inhibitors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The sulfonylamino group is particularly important for its ability to interact with biological targets.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid exerts its effects involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds and electrostatic interactions with proteins, affecting their function. The benzo[1,4]dioxine ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (e.g., benzodioxanes, benzoxazines) and functional substituents (e.g., sulfonamides, carboxylic acids). Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid Benzo[1,4]dioxine Sulfonylamino, 3-methyl-butyric acid ~343.4 Kinase inhibition (hypothesized)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzo[1,4]dioxine Pyridin-3-amine, dimethylaminomethyl 391.46 Research use only (unvalidated for therapy)
2,3-Dihydro-benzo[1,4]oxazine derivatives Benzo[1,4]oxazine Varied (e.g., piperazine, carboxamido) 350–450 PI3K inhibitors (e.g., rheumatoid arthritis)
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Piperazine, phenylacetamido ~550 Antibacterial (epimeric separation noted)

Key Findings :

Core Heterocycle Influence :

  • The benzo[1,4]dioxine core (as in the target compound and ) provides enhanced metabolic stability compared to benzoxazines , due to reduced nitrogen-mediated oxidation.
  • Benzooxazine derivatives (e.g., PI3K inhibitors) exhibit higher kinase selectivity but lower aqueous solubility (logP ~3.5) compared to the target compound’s butyric acid group, which may improve solubility .

The 3-methyl-butyric acid moiety introduces steric hindrance, which may reduce off-target interactions compared to bulkier substituents like thiazolidine-carboxylic acid in .

In contrast, benzooxazine-based PI3K inhibitors () show clinical efficacy in autoimmune diseases but face challenges with hepatotoxicity.

Biological Activity

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid is a compound that has garnered interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The process typically includes the reaction with sulfonyl chlorides and subsequent derivatization with various acetamides.

General Procedure:

  • Starting Material: 2,3-Dihydrobenzo[1,4]-dioxin-6-amine is suspended in distilled water.
  • pH Adjustment: Aqueous sodium carbonate is added to maintain a basic pH.
  • Reaction with Sulfonyl Chloride: The sulfonyl chloride is introduced to the mixture and stirred until completion.
  • Purification: The product is precipitated using hydrochloric acid and purified through filtration and washing.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
Compound Aα-Glucosidase12.5
Compound BAcetylcholinesterase8.3
Compound CTyrosinase1.12

Antioxidant Activity

In addition to enzyme inhibition, the compound has shown promising antioxidant properties in cell-based assays. For instance, certain analogs were tested for their ability to scavenge free radicals and protect against oxidative stress.

Case Study: Antioxidant Efficacy
In a study involving B16F10 melanoma cells, analogs derived from the compound demonstrated a significant reduction in melanin production by inhibiting intracellular tyrosinase activity. The most effective analog showed an IC50 value significantly lower than that of standard antioxidants like kojic acid.

Safety and Toxicology

The safety profile of this compound indicates that it may act as an irritant based on hazard classifications. Toxicological assessments are essential to evaluate its suitability for therapeutic use.

Table 2: Safety Profile

PropertyValue
Boiling Point547 ± 60 °C (Predicted)
Density1.524 g/cm³ (Predicted)
Hazard ClassificationIrritant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.